molecular formula C10H19NO B14360919 N,N-Dimethyloct-4-enamide CAS No. 94318-35-1

N,N-Dimethyloct-4-enamide

Cat. No.: B14360919
CAS No.: 94318-35-1
M. Wt: 169.26 g/mol
InChI Key: SZEWRHCACNLLMJ-UHFFFAOYSA-N
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Description

N,N-Dimethyloct-4-enamide: is an organic compound belonging to the class of amides. It features a double bond in its structure, making it an enamide. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N-Dimethyloct-4-enamide typically involve large-scale application of the above synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Fe-assisted oxidative desaturation.

    Reduction: Common reducing agents like LiAlH4 or NaBH4.

    Substitution: Various electrophiles can be used under mild conditions.

Major Products:

    Oxidation: β-Halogenated enamides.

    Reduction: Corresponding amines.

    Substitution: Substituted enamides.

Scientific Research Applications

Chemistry: N,N-Dimethyloct-4-enamide is used as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex molecules and natural products .

Biology and Medicine: Enamides, including this compound, are important structural fragments in pharmaceuticals. They exhibit excellent biological and physiological properties, making them valuable in drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique reactivity makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyloct-4-enamide involves its interaction with molecular targets through its double bond. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • N,N-Dimethyloleamide
  • N,N-Dimethyl-9-octadecenamide

Comparison: N,N-Dimethyloct-4-enamide is unique due to its specific double bond position, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications .

Properties

CAS No.

94318-35-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N,N-dimethyloct-4-enamide

InChI

InChI=1S/C10H19NO/c1-4-5-6-7-8-9-10(12)11(2)3/h6-7H,4-5,8-9H2,1-3H3

InChI Key

SZEWRHCACNLLMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCC(=O)N(C)C

Origin of Product

United States

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